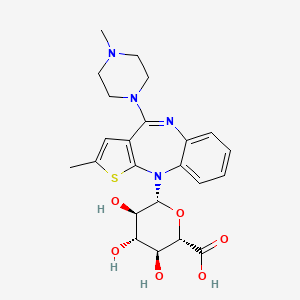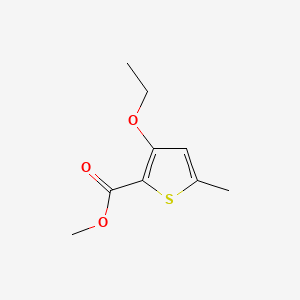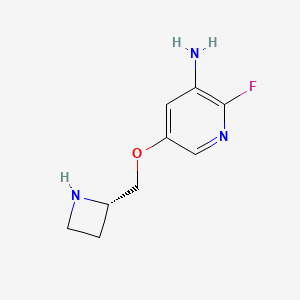
Olanzapine 10-N-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olanzapine 10-N-glucuronide is a metabolite of the antipsychotic drug olanzapine. It is formed through the process of glucuronidation, where a glucuronic acid moiety is attached to the nitrogen atom at the 10th position of the olanzapine molecule. This metabolite is unique to humans and is not commonly found in other species .
Wissenschaftliche Forschungsanwendungen
Olanzapine 10-N-glucuronide has several scientific research applications:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and pharmacokinetics of olanzapine in humans.
Drug Interaction Studies: Research on this compound helps in understanding potential drug interactions, especially with drugs that inhibit or induce glucuronidation enzymes.
Toxicology Studies: The metabolite is used in toxicology studies to assess the safety and potential toxic effects of olanzapine and its metabolites.
Wirkmechanismus
Olanzapine, the parent drug of Olanzapine 10-N-glucuronide, is an antipsychotic agent. It is effective in the treatment of both positive and negative symptoms of schizophrenia, with minimal extrapyramidal side-effects . The exact mechanism of action of this compound is not explicitly stated in the sources.
Safety and Hazards
Olanzapine, the parent drug, induces various adverse drug reactions depending on their mechanisms of action: metabolic effects, such as weight gain and alterations of glucose and lipid metabolism; hyperprolactinemia and extrapyramidal effects, such as tremor, akathisia, dystonia, anxiety, and distress . The specific safety and hazards of Olanzapine 10-N-glucuronide are not explicitly stated in the sources.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of olanzapine 10-N-glucuronide involves the glucuronidation of olanzapine. This process can be carried out using human liver microsomes or hepatocytes, which contain the necessary enzymes for glucuronidation. The reaction typically involves incubating olanzapine with uridine 5’-diphospho-glucuronic acid (UDPGA) and the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) at physiological pH and temperature .
Industrial Production Methods
the production of olanzapine itself involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine in an alcoholic solvent .
Analyse Chemischer Reaktionen
Types of Reactions
Olanzapine 10-N-glucuronide primarily undergoes hydrolysis reactions. It is resistant to enzymatic and base hydrolysis but can be cleaved under acidic conditions .
Common Reagents and Conditions
The hydrolysis of this compound can be achieved using strong acids such as hydrochloric acid or sulfuric acid under controlled conditions. The reaction typically involves heating the compound in an acidic solution .
Major Products
The major product formed from the hydrolysis of this compound is olanzapine itself, along with glucuronic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olanzapine 4-N-glucuronide: Another glucuronide metabolite of olanzapine, formed at the 4th position.
N-desmethylolanzapine: A demethylated metabolite of olanzapine.
Olanzapine N-oxide: An oxidized metabolite of olanzapine.
Uniqueness
Olanzapine 10-N-glucuronide is unique due to its specific formation at the 10th position of the olanzapine molecule, which is not commonly observed in other species. This specificity makes it a valuable marker for studying human metabolism and pharmacokinetics .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzodiazepin-10-yl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S/c1-12-11-13-20(26-9-7-25(2)8-10-26)24-14-5-3-4-6-15(14)27(22(13)34-12)21-18(30)16(28)17(29)19(33-21)23(31)32/h3-6,11,16-19,21,28-30H,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKTHIOQWRUNL-ZFORQUDYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)C5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(S1)N(C3=CC=CC=C3N=C2N4CCN(CC4)C)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186792-80-3 |
Source


|
| Record name | Olanzapine 10-N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186792803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLANZAPINE 10-N-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A432W914YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid, 7-oxo-, endo- (9CI)](/img/no-structure.png)
![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)
![10,10-DIMETHYL-4-AZA-TRICYCLO[7.1.1.0 (2,7)]UNDECA-2,4,6-TRIEN-5-YLAMINE](/img/structure/B575739.png)
![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)
![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)
![2,4,8,10-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),3,5,9,11(15),12-hexaene](/img/structure/B575751.png)
![tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate](/img/structure/B575752.png)
